Cas no 124268-93-5 ([1,1'-Bis(diphenylphosphino)ferrocene]dibromopalladium(Ⅱ))
![[1,1'-Bis(diphenylphosphino)ferrocene]dibromopalladium(Ⅱ) structure](https://ja.kuujia.com/scimg/cas/124268-93-5x500.png)
[1,1'-Bis(diphenylphosphino)ferrocene]dibromopalladium(Ⅱ) 化学的及び物理的性質
名前と識別子
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- dibromo[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)
- [1,1-Bis(Diphenylphosphino)Ferrocene]Palladium(II) Bromide, Pd
- [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) bromide
- [PdBr2(1,1'-bis(diphenylphospino)ferrocene)]
- {1,1'-bis(diphenylphosphino)ferrocene} palladium dibromide
- PdBr2(1,1'-bis(diphenylphosphino)ferrocene)
- PdBr2(dppf)
- Pd-121
- [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) bromide
- DibroMo[1,1'-bis(diphenylphosphino)ferrocene]palladiuM(II), Pd 12.9%
- [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) bromide, Pd 12.9%
- [1,1'-Bis(diphenylphosphino)ferrocene]dibromopalladium(Ⅱ)
- 124268-93-5
- ZEA26893
- MFCD09953448
- Dibromo[1,1(2)-bis(diphenylphosphino)ferrocene]palladium(II)
- cyclopentyl(diphenyl)phosphane;dibromopalladium;iron
- Dibromo[1,1'-bis(diphenylphosphino)ferrocene]palladium(II), 95%
- 1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) bromide
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- MDL: MFCD09953448
- インチ: InChI=1S/C17H15P.C17H14P.2BrH.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;/h1-7,9-14H,8H2;1-14H;2*1H;;/q;;;;;+2/p-2
- InChIKey: ZHEJVWMCZVGKAJ-UHFFFAOYSA-L
- ほほえんだ: C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CCC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C[CH]3.[Br-].[Br-].[Fe].[Pd+2]
計算された属性
- せいみつぶんしりょう: 817.84200
- どういたいしつりょう: 817.842
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 40
- 回転可能化学結合数: 6
- 複雑さ: 217
- 共有結合ユニット数: 4
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0A^2
じっけんとくせい
- 色と性状: ソリッド
- ゆうかいてん: 274-282 °C
- PSA: 27.18000
- LogP: 8.08010
- ようかいせい: 未確定
[1,1'-Bis(diphenylphosphino)ferrocene]dibromopalladium(Ⅱ) セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
[1,1'-Bis(diphenylphosphino)ferrocene]dibromopalladium(Ⅱ) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A295082-5g |
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) bromide |
124268-93-5 | 98% | 5g |
$364.0 | 2025-02-20 | |
abcr | AB252915-5 g |
Dibromo[1,1'-bis(diphenylphosphino)ferrocene]palladium(II), Pd 12.9%; . |
124268-93-5 | 5 g |
€628.70 | 2023-07-20 | ||
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 44980-5g |
Dibromo[1,1'-bis(diphenylphosphino)ferrocene]palladium(II), Pd 12.9% |
124268-93-5 | Pd 12.9% | 5g |
¥7208.00 | 2022-02-28 | |
abcr | AB252915-250 mg |
Dibromo[1,1'-bis(diphenylphosphino)ferrocene]palladium(II), Pd 12.9%; . |
124268-93-5 | 250 mg |
€107.20 | 2023-07-20 | ||
Aaron | AR009J7P-250mg |
DIBROMO[1,1'-BIS(DIPHENYLPHOSPHINO)FERROCENE]PALLADIUM(II) |
124268-93-5 | 98% | 250mg |
$25.00 | 2025-02-12 | |
1PlusChem | 1P009IZD-250mg |
dibromo[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) |
124268-93-5 | ≥98% | 250mg |
$46.00 | 2024-07-10 | |
eNovation Chemicals LLC | Y1252245-1g |
dibromo[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) |
124268-93-5 | 98% | 1g |
$115 | 2025-02-21 | |
eNovation Chemicals LLC | Y1252245-1g |
dibromo[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) |
124268-93-5 | 98% | 1g |
$110 | 2024-06-06 | |
eNovation Chemicals LLC | Y1252245-1g |
dibromo[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) |
124268-93-5 | 98% | 1g |
$115 | 2025-02-25 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D299610-250mg |
[1,1'-Bis(diphenylphosphino)ferrocene]dibromopalladium(Ⅱ) |
124268-93-5 | ≥98% | 250mg |
¥175.90 | 2023-09-03 |
[1,1'-Bis(diphenylphosphino)ferrocene]dibromopalladium(Ⅱ) 関連文献
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Renaud Delmelle,Joris Proost Phys. Chem. Chem. Phys. 2011 13 11412
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Matthew T. Zamora,Michael J. Ferguson,Robert McDonald,Martin Cowie Dalton Trans. 2009 7269
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L. Dai,X. J. Huang,L. X. Dong,Q. Zhang,L. Zhang Nanoscale 2014 6 9436
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Victor M. Mamaev,Igor P. Gloriozov,Andrew V. Prisyajnyuk,Yurii V. Babin Mendeleev Commun. 1999 9 136
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Pierre Braunstein,Jing Zhang,Richard Welter Dalton Trans. 2003 507
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6. Dipalladium complexes with a bridging arylene or diarylene ligand. Synthesis and CNR′ and CO insertion into the Pd–C bondsYong-Joo Kim,Sang-Won Song,Sang-Chul Lee,Soon-W. Lee,Kohtaro Osakada,Takakazu Yamamoto J. Chem. Soc. Dalton Trans. 1998 1775
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7. Thermodynamics of solutions of polyelectrolytes, ionic surfactants and other charged colloidal systemsDenver G. Hall J. Chem. Soc. Faraday Trans. 1 1981 77 1121
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Mingjun Yuan,Sumod A. Pullarkat,Crystal Huixian Yeong,Yongxin Li,Deepa Krishnan,Pak-Hing Leung Dalton Trans. 2009 3668
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9. Index pages
[1,1'-Bis(diphenylphosphino)ferrocene]dibromopalladium(Ⅱ)に関する追加情報
Introduction to [1,1'-Bis(diphenylphosphino)ferrocene]dibromopalladium(Ⅱ) and CAS No. 124268-93-5
[1,1'-Bis(diphenylphosphino)ferrocene]dibromopalladium(Ⅱ), identified by the chemical compound code CAS No. 124268-93-5, is a significant coordination complex that has garnered considerable attention in the field of organometallic chemistry and catalysis. This compound features a palladium(Ⅱ) center coordinated to two diphenylphosphino groups derived from [1,1'-Bis(diphenylphosphino)ferrocene], a well-known bidentate ligand system. The presence of bromide ligands further enhances its utility in various catalytic applications.
The unique structure of [1,1'-Bis(diphenylphosphino)ferrocene]dibromopalladium(Ⅱ) makes it an excellent catalyst for cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules. Specifically, this complex has been widely studied for its role in the Suzuki-Miyaura coupling reaction, a cornerstone transformation in modern synthetic organic chemistry. The ferrocene moiety in the ligand not only contributes to the steric and electronic properties of the complex but also offers potential for applications in materials science due to the redox-active nature of ferrocene derivatives.
Recent advancements in the field have highlighted the utility of this palladium complex in pharmaceutical synthesis. Researchers have demonstrated its effectiveness in facilitating the coupling of aryl halides with boronic acids under mild conditions, thereby enabling the efficient construction of biaryl structures. These biaryl compounds are prevalent in many pharmaceuticals and agrochemicals, making this catalytic system particularly valuable for industrial applications.
In addition to its role in cross-coupling reactions, [1,1'-Bis(diphenylphosphino)ferrocene]dibromopalladium(Ⅱ) has been explored for its potential in polymer chemistry. The ability to incorporate palladium complexes into polymer matrices has led to the development of novel materials with enhanced catalytic properties. These materials are being investigated for their use in polymerization reactions and as components in advanced catalyst systems designed for sustainable chemistry.
The synthesis of [1,1'-Bis(diphenylphosphino)ferrocene]dibromopalladium(Ⅱ) involves a series of well-defined steps that highlight the precision required in handling organometallic compounds. Typically, palladium(Ⅱ) bromide is reacted with [1,1'-Bis(diphenylphosphino)ferrocene] under controlled conditions to afford the desired complex. The reaction conditions are carefully optimized to ensure high yield and purity, which are crucial for subsequent applications.
One of the key advantages of using [1,1'-Bis(diphenylphosphino)ferrocene]dibromopalladium(Ⅱ) as a catalyst is its stability under various reaction conditions. This stability allows for repeated use without significant loss of activity, making it an economical choice for industrial processes. Furthermore, the ease with which this complex can be handled and stored adds to its appeal as a practical catalyst.
From a mechanistic standpoint, the role of the ferrocene ligand in modulating the reactivity of palladium(Ⅱ) has been extensively studied. The phosphine arms not only provide steric hindrance but also influence the electronic properties of the metal center by delocalizing electron density through conjugation with the ferrocene ring system. This electronic tuning is critical for achieving high catalytic efficiency in various transformations.
The impact of [1,1'-Bis(diphenylphosphino)ferrocene]dibromopalladium(Ⅱ) extends beyond academic research into practical applications. For instance, its use in flow chemistry systems has enabled continuous-flow processes for cross-coupling reactions, which offer advantages such as improved safety and scalability compared to traditional batch processes. These advancements underscore the growing importance of palladium complexes like this one in modern chemical synthesis.
In conclusion, [1,1'-Bis(diphenylphosphino)ferrocene]dibromopalladium(Ⅱ), CAS No. 124268-93-5, is a versatile and highly effective catalyst with broad applications in organic synthesis and materials science. Its unique structure and reactivity make it an indispensable tool for researchers and industrial chemists alike. As research continues to uncover new uses for this compound, its significance is likely to grow even further.
124268-93-5 ([1,1'-Bis(diphenylphosphino)ferrocene]dibromopalladium(Ⅱ)) 関連製品
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